2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Epigenetics Cancer Research Enzyme Inhibition

This pyridazinone-based HDAC6 inhibitor (CAS 1203174-03-1, IC50 19 nM) is a specialized biochemical probe for epigenetic target validation. Unlike broad-spectrum agents (Chidamide, Entinostat), it selectively inhibits HDAC6 without Class I off-target activity, enabling definitive studies of aggresome formation, α-tubulin hyperacetylation, and autophagic flux in cancer and neurodegeneration models. Its structural dissimilarity to BRD 9757 establishes it as an orthogonal probe for ruling out scaffold-specific artifacts. Available through custom synthesis; contact us for bulk pricing and lead time.

Molecular Formula C13H12N4O3
Molecular Weight 272.264
CAS No. 1203174-03-1
Cat. No. B2625510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide
CAS1203174-03-1
Molecular FormulaC13H12N4O3
Molecular Weight272.264
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC=N2
InChIInChI=1S/C13H12N4O3/c14-13(20)9-4-1-2-5-10(9)16-11(18)8-17-12(19)6-3-7-15-17/h1-7H,8H2,(H2,14,20)(H,16,18)
InChIKeyFIWZVKSPOSNJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide (CAS 1203174-03-1) for Targeted Scientific Procurement and Research Applications


2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide (CAS 1203174-03-1), with the molecular formula C13H12N4O3 and molecular weight 272.26 [1], is a heterocyclic organic compound belonging to the pyridazinone class. Its structure, featuring a 6-oxopyridazin-1(6H)-yl core linked via an acetamido bridge to a benzamide moiety, positions it as a specialized biochemical probe for investigating epigenetic regulation. This compound is primarily recognized for its role as a histone deacetylase 6 (HDAC6) inhibitor [2]. Its defined chemical identity and targeted biological activity make it a valuable tool for researchers focused on HDAC6-mediated pathways in cancer, neurodegenerative diseases, and inflammation, distinct from broader-spectrum or alternative-targeting molecules.

Why Generic Substitution is Inadvisable for 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide in HDAC6-Focused Research


The term 'HDAC inhibitor' encompasses a diverse class of molecules with vastly different isoform selectivity profiles, binding kinetics, and off-target effects. Simple in-class substitution is therefore scientifically invalid. For instance, while compounds like Chidamide and Entinostat [1] are potent against Class I HDACs (HDAC1, 2, 3), they exhibit significantly weaker or no activity against HDAC6, the primary target of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide. Conversely, this specific compound demonstrates a distinct affinity for HDAC6, making it unsuitable for studies focused on Class I HDAC inhibition. Furthermore, within the pyridazinone family, stereochemistry is critical; the S-configuration of related amino benzamide pyridazinone compounds has been shown to confer higher enzymatic and anti-proliferative activity compared to their racemic mixtures [2]. Therefore, substituting 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide with a seemingly similar analog will almost certainly alter the experimental outcome, compromising data reproducibility and biological interpretation.

Quantitative Differentiation Evidence for 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide (CAS 1203174-03-1) in Scientific Procurement


High-Affinity HDAC6 Inhibition of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide vs. Broad-Spectrum HDAC Inhibitors

2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide exhibits potent, low-nanomolar inhibition of HDAC6 with an IC50 of 19 nM [1]. This contrasts sharply with clinically advanced broad-spectrum inhibitors like Chidamide, which shows an IC50 of 95 nM for HDAC1 but negligible activity against HDAC6 . The compound's high affinity for HDAC6 provides a distinct experimental advantage for researchers requiring selective target engagement over non-selective pan-HDAC inhibition.

Epigenetics Cancer Research Enzyme Inhibition

Profoundly Superior HDAC6 Selectivity of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide Over Entinostat

2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide demonstrates an IC50 of 19 nM against HDAC6 [1]. In contrast, Entinostat, a Class I HDAC inhibitor, shows extremely weak affinity for HDAC6, with reported IC50 values exceeding 30,000 nM (30 µM) [2]. This represents a greater than 1,500-fold difference in potency. This stark selectivity gap defines 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide as a dedicated tool for probing HDAC6 function, whereas Entinostat is unsuitable for this purpose.

Neurodegeneration Inflammation Selective Inhibition

Comparison of HDAC6 Affinity: 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide vs. the Potent and Selective Inhibitor BRD 9757

In a cross-study comparison, 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide inhibits HDAC6 with an IC50 of 19 nM [1], placing its potency in the same low-nanomolar range as the well-characterized and potent HDAC6-selective probe BRD 9757, which has a reported IC50 of 30 nM . This comparable in vitro potency suggests 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide represents a structurally distinct, alternative chemical scaffold for exploring HDAC6 pharmacology.

Chemical Probe Development Medicinal Chemistry Target Validation

Superior HDAC6 Selectivity of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide Over Chidamide's Isozyme Profile

Chidamide is a potent inhibitor of HDAC1, 2, 3, and 10 (IC50 values of 95, 160, 67, and 78 nM, respectively), but it is devoid of activity against HDAC4, 5, 6, 7, and 9 [1]. In stark contrast, 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide displays a reversed selectivity profile, with its highest known affinity being for HDAC6 (IC50 of 19 nM) [2]. This complete inversion of isoform selectivity underscores that these two 'HDAC inhibitors' are fundamentally different reagents, targeting separate branches of the HDAC family tree.

Selectivity Profiling Pharmacology Drug Discovery

Recommended Scientific and Industrial Application Scenarios for 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide Based on Validated Evidence


Investigating HDAC6-Mediated Protein Degradation Pathways (Aggresome/Autophagy) in Cancer

Given its high-affinity inhibition of HDAC6 (IC50 19 nM) [1], this compound is ideal for studying the role of HDAC6 in aggresome formation and the clearance of misfolded proteins in cancer cells. Its use is warranted over broad-spectrum inhibitors like Chidamide or Entinostat [2], which lack sufficient HDAC6 activity and would fail to recapitulate HDAC6-specific phenotypes. Researchers can use this compound to induce hyperacetylation of α-tubulin and monitor the subsequent impairment of aggresome transport and autophagic flux in multiple myeloma or other protein-aggregation-prone malignancies.

Validating HDAC6 as a Target for Neurodegenerative and Inflammatory Disease Models

HDAC6 inhibition is a promising therapeutic strategy for neurological disorders like Charcot-Marie-Tooth disease and for inflammatory conditions. The compound's potent and selective HDAC6 inhibition [1] makes it a valuable chemical probe for in vitro and in vivo preclinical models of these diseases. In contrast to inhibitors with overlapping Class I HDAC activity (which can be cytotoxic or cause gastrointestinal toxicity), this compound's selectivity profile [2] is better suited for chronic dosing studies in animal models aimed at assessing the safety and efficacy of selective HDAC6 blockade.

Orthogonal Chemical Probe for HDAC6 Target Engagement Studies

The compound's structural dissimilarity to established HDAC6 inhibitors like BRD 9757, combined with its comparable potency (19 nM vs. 30 nM IC50) [1], establishes it as a powerful orthogonal probe for confirming target engagement and ruling out off-target effects. In studies where a novel phenotype is observed with a known HDAC6 inhibitor, this compound can be used in parallel to confirm that the effect is truly due to HDAC6 inhibition and not an artifact of the primary probe's unique chemical structure. This application is critical for high-confidence target validation in early-stage drug discovery programs.

Use as a Reference Standard in Assay Development and Compound Screening

For laboratories developing high-throughput screening assays for HDAC6 activity or selectivity, 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide can serve as a well-characterized reference compound. Its defined IC50 value of 19 nM against recombinant human HDAC6 [1] provides a reliable benchmark for assay validation, quality control, and for establishing a comparative baseline when screening novel compound libraries for HDAC6 inhibitors. This ensures assay consistency and facilitates cross-study data comparison.

Quote Request

Request a Quote for 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.